molecular formula C26H28N2O6S B4310019 7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide

7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B4310019
M. Wt: 496.6 g/mol
InChI Key: YUDJPMKZYHKEGB-UHFFFAOYSA-N
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Description

7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, an octyloxy-substituted phenyl ring, and a dibenzo[b,d]furan-2-sulfonamide moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated dibenzo[b,d]furan with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.

    Alkylation: The octyloxy group is introduced via an alkylation reaction, where the phenyl ring is treated with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation steps, ensuring better control over reaction conditions and higher yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction: 7-amino-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Hydrolysis: Dibenzo[b,d]furan derivatives and sulfonamide fragments.

Scientific Research Applications

Chemistry

In chemistry, 7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It may also serve as a probe in biochemical assays to understand cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. The presence of the nitro group and sulfonamide moiety suggests possible applications in the development of antimicrobial or anticancer agents. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide moiety can bind to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-nitro-N-phenylsulfonamide derivatives: These compounds share the nitro and sulfonamide groups but lack the octyloxy and dibenzo[b,d]furan moieties.

    Dibenzo[b,d]furan derivatives: Compounds with similar dibenzo[b,d]furan structures but different substituents.

    Octyloxy-substituted phenyl compounds: Compounds with the octyloxy group attached to a phenyl ring but lacking the nitro and sulfonamide groups.

Uniqueness

7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide is unique due to the combination of its structural features. The presence of the nitro group, octyloxy-substituted phenyl ring, and dibenzo[b,d]furan-2-sulfonamide moiety provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-nitro-N-(4-octoxyphenyl)dibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-2-3-4-5-6-7-16-33-21-11-8-19(9-12-21)27-35(31,32)22-13-15-25-24(18-22)23-14-10-20(28(29)30)17-26(23)34-25/h8-15,17-18,27H,2-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDJPMKZYHKEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 2
7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 3
7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 4
7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 5
7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 6
7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide

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